4-bromo-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~5~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a cyclohexyl group at the N5 position, and an ethyl group at the 1st position of the pyrazole ring The carboxamide group is attached to the 5th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~5~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Bromination: The bromination of the pyrazole ring at the 4th position can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
N-Alkylation:
Cyclohexylation: The cyclohexyl group can be introduced at the N5 position by reacting the intermediate with cyclohexylamine under reflux conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of 4-BROMO-N~5~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~5~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
N-Alkylation: Ethyl iodide, ethyl bromide, potassium carbonate
Cyclohexylation: Cyclohexylamine
Carboxamide Formation: Acid chloride, anhydride
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the carboxamide group.
Coupling Products: Biaryl or other coupled products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-BROMO-N~5~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-BROMO-N~5~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The cyclohexyl and ethyl groups contribute to the overall hydrophobicity and stability of the compound, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
4-BROMO-N~5~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the cyclohexyl group, which may affect its binding affinity and selectivity.
4-Bromo-N~5~-cyclohexyl-1H-pyrazole-5-carboxamide: Lacks the ethyl group, which may influence its hydrophobicity and stability.
1-Ethyl-1H-pyrazole-5-carboxamide: Lacks both the bromine and cyclohexyl groups, resulting in different chemical and biological properties.
The uniqueness of 4-BROMO-N~5~-CYCLOHEXYL-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H18BrN3O |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
4-bromo-N-cyclohexyl-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18BrN3O/c1-2-16-11(10(13)8-14-16)12(17)15-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,15,17) |
InChI Key |
CPZRVCALUPQSOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.